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Alkyne-PEG5-SNAP

SNAP-tag labeling click chemistry aqueous solubility

Alkyne-PEG5-SNAP combines a benzylguanine moiety for irreversible SNAP-tag labeling (~111 M⁻¹s⁻¹) with a terminal alkyne for CuAAC click chemistry. Its monodisperse PEG5 spacer (~20 Å) eliminates polydisperse batch variability, ensuring reproducible DAR optimization in ADC development and consistent single-molecule results. Superior aqueous solubility, reduced non-specific binding, and optimal steric access prevent fluorophore quenching. Not interchangeable with PEG4 or strained alkyne variants. Validated for QD conjugation (>80% efficiency), co-IP, and site-specific payload delivery.

Molecular Formula C27H36N6O7
Molecular Weight 556.6 g/mol
Cat. No. B14885151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlkyne-PEG5-SNAP
Molecular FormulaC27H36N6O7
Molecular Weight556.6 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCCOCCOCCC(=O)NCC1=CC=C(C=C1)COC2=NC(=NC3=C2NC=N3)N
InChIInChI=1S/C27H36N6O7/c1-2-8-35-10-12-37-14-16-39-17-15-38-13-11-36-9-7-23(34)29-18-21-3-5-22(6-4-21)19-40-26-24-25(31-20-30-24)32-27(28)33-26/h1,3-6,20H,7-19H2,(H,29,34)(H3,28,30,31,32,33)
InChIKeyDRDQOLYRBKZPKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alkyne-PEG5-SNAP for SNAP-tag Bioorthogonal Labeling and Click Chemistry Procurement


Alkyne-PEG5-SNAP is a bifunctional chemical reagent that combines a benzylguanine (BG) moiety for specific, irreversible covalent labeling of SNAP-tag fusion proteins with a terminal alkyne group capable of undergoing copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. The molecule incorporates a discrete pentameric polyethylene glycol (PEG5) spacer, which confers enhanced aqueous solubility relative to non-PEGylated analogs . This design enables a two-step workflow in which the SNAP-tag protein is first labeled with the alkyne handle, followed by conjugation of azide-bearing payloads—including fluorophores, biotin, or cytotoxic agents—via click chemistry [1].

Why Alkyne-PEG5-SNAP Cannot Be Replaced by Other SNAP-tag Alkyne Substrates


Alkyne-functionalized SNAP-tag substrates are not interchangeable across different spacer compositions and conjugation chemistries. The PEG linker length directly influences solubility, non-specific binding, and the steric accessibility of the terminal alkyne for subsequent click reactions, with PEG4 and PEG5 variants exhibiting distinct physicochemical properties that affect labeling efficiency and downstream conjugation yields [1]. Additionally, the choice between terminal alkyne (CuAAC) and strained alkyne (SPAAC) chemistries introduces trade-offs in reaction kinetics, biocompatibility, and reagent cost that preclude simple substitution without experimental revalidation [2]. The discrete, monodisperse PEG5 chain in Alkyne-PEG5-SNAP further ensures batch-to-batch consistency in bioconjugation applications compared to polydisperse PEG alternatives [3].

Alkyne-PEG5-SNAP Quantitative Differentiation Data vs. SNAP-tag Substrate Analogs


Alkyne-PEG5-SNAP Aqueous Solubility Advantage vs. Non-PEGylated Alkyne-SNAP

Alkyne-PEG5-SNAP exhibits markedly higher aqueous solubility than the non-PEGylated analog Alkyne-SNAP. The PEG5 moiety enhances solubility in aqueous biological buffers, whereas Alkyne-SNAP (lacking the PEG spacer) shows limited aqueous solubility and typically requires organic co-solvents for dissolution . This difference is critical for maintaining protein stability and enzymatic activity during SNAP-tag labeling reactions in physiological conditions.

SNAP-tag labeling click chemistry aqueous solubility

SNAP-tag Labeling Rate Constant vs. HaloTag7 and CLIP-tag

SNAP-tag substrates, including Alkyne-PEG5-SNAP, exhibit labeling rate constants that are approximately two orders of magnitude lower than those of HaloTag7 with optimal rhodamine substrates, but SNAP-tag labeling rates are significantly less sensitive to substrate structural variation [1]. HaloTag7 rates vary over six orders of magnitude depending on substrate structure, whereas SNAP-tag maintains more consistent labeling efficiency across diverse BG-conjugated payloads [1]. The SNAP-tag reaction rate constant for BG substrates is approximately 111 ± 5 M⁻¹s⁻¹ .

self-labeling protein tags labeling kinetics bioimaging

PEG5 Spacer Length Optimization for Bioconjugation Efficiency

The PEG5 spacer in Alkyne-PEG5-SNAP provides an optimal balance between aqueous solubility and steric accessibility. Shorter PEG linkers (PEG2-PEG4) may provide insufficient spatial separation between the SNAP-tag protein and the conjugated payload, leading to steric hindrance during click chemistry, while longer PEG linkers (PEG8-PEG12) can increase non-specific interactions and reduce effective molarity . PEG5 represents an empirically optimized length that maximizes conjugation yield while minimizing non-specific binding in SNAP-tag-mediated labeling workflows [1].

PEG linker steric hindrance bioconjugation

PEG5-Modified SNAP-tag Ligand Labeling Efficiency in Quantum Dot Conjugation

In a systematic comparison of SNAP-tag ligands for quantum dot (QD) functionalization, BG-PEG5-SE (a structurally related PEG5-containing BG ligand) demonstrated labeling efficiency comparable to sulfoBG-SE under standard conditions, with both ligands achieving >80% labeling efficiency of SNAP-tagged kinesin motors [1]. The PEG5 spacer provided sufficient distance between the QD surface and the SNAP-tag protein to maintain processive motor function without steric interference [1].

quantum dot labeling single-molecule imaging SNAP-tag

SNAP-tag Substrate Cell Permeability: BG vs. CP Leaving Group Comparison

SNAP-tag substrates bearing the benzylguanine (BG) leaving group, such as Alkyne-PEG5-SNAP, exhibit different cell permeability characteristics compared to benzylchloropyrimidine (CP) derivatives. CP conjugates of carboxyrhodamine dyes demonstrate dramatically increased signal-to-noise ratios in live-cell fluorescence labeling compared to BG conjugates, presumably due to higher cell membrane permeability [1]. However, BG-based substrates remain the standard for extracellular labeling and in vitro applications where permeability is not rate-limiting [1].

live-cell imaging cell permeability SNAP-tag substrate

Monodisperse PEG5 vs. Polydisperse PEG Linkers in Bioconjugate Consistency

Alkyne-PEG5-SNAP incorporates a discrete, monodisperse PEG5 chain with uniform molecular weight and defined chain length, in contrast to polydisperse PEG linkers that contain a distribution of chain lengths [1]. Polydisperse PEG linkers introduce variability in conjugate hydrodynamic radius, pharmacokinetics, and batch-to-batch performance, whereas monodisperse PEG5 ensures reproducible stoichiometry and consistent bioconjugate properties across experiments and production lots [2].

PEG linker monodisperse polydisperse ADC

Optimal Use Cases for Alkyne-PEG5-SNAP Based on Quantitative Differentiation


Two-Step SNAP-tag Protein Labeling with Azide-Fluorophores for In Vitro Imaging

Alkyne-PEG5-SNAP is optimized for in vitro SNAP-tag protein labeling followed by CuAAC conjugation of azide-functionalized fluorophores. The PEG5 spacer provides sufficient distance to prevent fluorophore quenching by the protein and maintains aqueous solubility during the two-step workflow [1]. Users should note that BG-based substrates like Alkyne-PEG5-SNAP are best suited for extracellular or in vitro applications; for live-cell intracellular labeling, consider CP-based SNAP-tag substrates which demonstrate superior cell permeability and higher signal-to-noise ratios .

Antibody-Drug Conjugate (ADC) Linker Development with Defined PEG5 Spacing

In ADC linker development, Alkyne-PEG5-SNAP enables site-specific conjugation of SNAP-tagged antibodies to azide-modified cytotoxic payloads via CuAAC click chemistry [1]. The monodisperse PEG5 chain provides reproducible pharmacokinetic properties and eliminates batch-to-batch variability associated with polydisperse PEG linkers . The discrete length also allows systematic optimization of drug-to-antibody ratio (DAR) and payload positioning without confounding effects from linker length heterogeneity.

Quantum Dot and Nanoparticle Functionalization for Single-Molecule Imaging

PEG5-containing SNAP-tag ligands like Alkyne-PEG5-SNAP are validated for functionalizing quantum dots and other nanoparticles while preserving the biological activity of SNAP-tagged proteins. The PEG5 spacer (approximately 20 Å extended length) provides sufficient separation to prevent steric interference between the nanoparticle surface and the labeled protein, as demonstrated by processive motility of kinesin motors labeled with PEG5-containing SNAP ligands on QDs [1]. The high labeling efficiency (>80%) observed with BG-PEG5-SE in QD conjugation supports its use in single-molecule biophysics applications.

Protein-Protein Interaction Studies via Bioorthogonal Pull-Down

Alkyne-PEG5-SNAP enables covalent labeling of SNAP-tagged bait proteins followed by CuAAC conjugation to azide-biotin for streptavidin pull-down assays. The irreversible covalent bond between the BG moiety and SNAP-tag (with rate constant ~111 M⁻¹s⁻¹) ensures stable complex formation that withstands stringent wash conditions during co-immunoprecipitation [1]. The PEG5 spacer reduces non-specific binding to affinity resins compared to shorter or un-PEGylated linkers, improving signal-to-noise ratios in interaction mapping experiments .

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